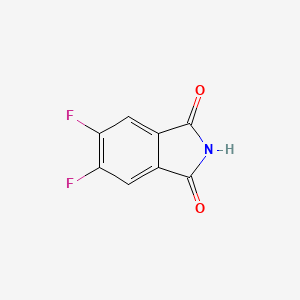
5,6-Difluoroisoindoline-1,3-dione
Overview
Description
5,6-Difluoroisoindoline-1,3-dione is a fluorinated derivative of isoindoline-1,3-dione, characterized by the presence of two fluorine atoms at the 5 and 6 positions of the isoindoline ring.
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been tested for their anticancer and antimicrobial activity against certain human pathogenic microorganisms , suggesting that they may target cellular processes or enzymes involved in these diseases.
Mode of Action
It is known that isoindoline-1,3-dione derivatives can modulate the dopamine receptor d3 , which suggests a potential application as antipsychotic agents.
Biochemical Pathways
Given the potential modulation of the dopamine receptor d3 by isoindoline-1,3-dione derivatives , it can be inferred that 5,6-Difluoroisoindoline-1,3-dione may influence dopaminergic signaling pathways.
Result of Action
Isoindoline-1,3-dione derivatives have been shown to have anticancer and antimicrobial activity , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells, and inhibit the growth of certain microorganisms.
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .
Biochemical Analysis
Biochemical Properties
It is known that isoindoline-1,3-dione derivatives can interact with various enzymes and proteins
Cellular Effects
Some isoindoline-1,3-dione derivatives have been tested for their anticancer and antimicrobial activity against certain human pathogenic microorganisms
Molecular Mechanism
It is known that isoindoline-1,3-dione derivatives can interact with the human dopamine receptor D2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoroisoindoline-1,3-dione typically involves the reaction of 4,5-difluorophthalic anhydride with formamide. The reaction is carried out at elevated temperatures (around 130°C) for a few hours, resulting in the formation of the desired product . The reaction can be summarized as follows:
Reactants: 4,5-difluorophthalic anhydride and formamide
Conditions: 130°C for 2-2.5 hours
Product: this compound
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoroisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
5,6-Difluoroisoindoline-1,3-dione has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic electronic materials, such as organic solar cells.
Comparison with Similar Compounds
Isoindoline-1,3-dione: The parent compound without fluorine substitution.
4,5-Difluoroisoindoline-1,3-dione: A similar compound with fluorine atoms at different positions.
N-Substituted Isoindoline-1,3-diones: Variants with different substituents on the nitrogen atom.
Uniqueness: 5,6-Difluoroisoindoline-1,3-dione is unique due to the specific positioning of fluorine atoms, which significantly influences its chemical reactivity and biological activity. The presence of fluorine atoms enhances the compound’s stability and its potential as a versatile building block in organic synthesis .
Properties
IUPAC Name |
5,6-difluoroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROUYCSLODQSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate](/img/structure/B2725141.png)
![5-(3-fluorobenzyl)-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2725143.png)
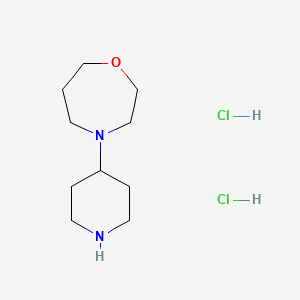
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2725147.png)
![2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2725148.png)
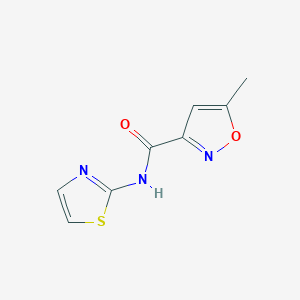
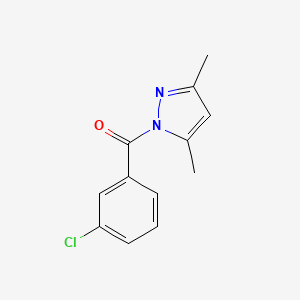
![5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B2725153.png)
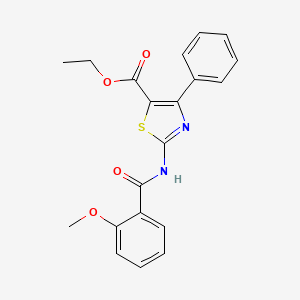
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2725156.png)
![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1H-indole-3-carboxamide](/img/structure/B2725157.png)
![4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2725158.png)
![N-[2-(Oxolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2725159.png)
![2-{[(3,5-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2725163.png)
